molecular formula C14H12N2O4S B11521390 1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene

1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene

Cat. No.: B11521390
M. Wt: 304.32 g/mol
InChI Key: ZDCZYVRWELMLIW-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzene ring, which is further substituted with methyl and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene typically involves the introduction of the benzylsulfanyl group to a pre-functionalized benzene ring. One common method includes the reaction of 1-chloro-2-methyl-3,5-dinitrobenzene with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in acidic conditions.

    Substitution: The benzylsulfanyl group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.

    Medicine: Investigated for its potential antimicrobial properties, particularly against resistant strains of bacteria.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene exerts its effects is largely dependent on its functional groups. The nitro groups can participate in redox reactions, while the sulfanyl group can interact with various biological molecules. The compound may target specific enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways involved would depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    1-(Benzylsulfanyl)-2-methylbenzene: Lacks the nitro groups, making it less reactive in redox reactions.

    2-Methyl-3,5-dinitrobenzene: Lacks the benzylsulfanyl group, reducing its potential for nucleophilic substitution reactions.

    1-(Benzylsulfanyl)-3,5-dinitrobenzene: Similar structure but different substitution pattern, which can affect its reactivity and applications.

Uniqueness: 1-(Benzylsulfanyl)-2-methyl-3,5-dinitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

1-benzylsulfanyl-2-methyl-3,5-dinitrobenzene

InChI

InChI=1S/C14H12N2O4S/c1-10-13(16(19)20)7-12(15(17)18)8-14(10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

ZDCZYVRWELMLIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1SCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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